3-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)propanoic acid
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Overview
Description
2-(((tert-Butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butyl carbamate with a suitable trifluoromethylated precursor under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction with sodium borohydride typically yields alcohol derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-(((tert-Butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of potential drug candidates, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
2-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid: This compound features a similar Boc-protected amino group but lacks the trifluoromethyl group.
2-(((tert-Butoxycarbonyl)amino)methyl)-4-chlorobenzoic acid: This compound includes a chloro substituent instead of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(((tert-Butoxycarbonyl)amino)methyl)-3,3,3-trifluoropropanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles .
Properties
Molecular Formula |
C9H14F3NO4 |
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Molecular Weight |
257.21 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]propanoic acid |
InChI |
InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-4-5(6(14)15)9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
BEYHVNZTPSJHAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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